molecular formula C27H34ClNO2 B1262282 6-((1,1'-Biphenyl)-4-ylmethoxy)-1,2,3,4-tetrahydro-N,N'-dimethyl-2-napthaleneethanamine hydrochloride monohydrate, R- CAS No. 365276-12-6

6-((1,1'-Biphenyl)-4-ylmethoxy)-1,2,3,4-tetrahydro-N,N'-dimethyl-2-napthaleneethanamine hydrochloride monohydrate, R-

Cat. No. B1262282
M. Wt: 440 g/mol
InChI Key: VBMPTAUGUUBFJK-FGJQBABTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-((1,1'-Biphenyl)-4-ylmethoxy)-1,2,3,4-tetrahydro-N,N'-dimethyl-2-napthaleneethanamine hydrochloride monohydrate, R-, also known as 6-((1,1'-Biphenyl)-4-ylmethoxy)-1,2,3,4-tetrahydro-N,N'-dimethyl-2-napthaleneethanamine hydrochloride monohydrate, R-, is a useful research compound. Its molecular formula is C27H34ClNO2 and its molecular weight is 440 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-((1,1'-Biphenyl)-4-ylmethoxy)-1,2,3,4-tetrahydro-N,N'-dimethyl-2-napthaleneethanamine hydrochloride monohydrate, R- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-((1,1'-Biphenyl)-4-ylmethoxy)-1,2,3,4-tetrahydro-N,N'-dimethyl-2-napthaleneethanamine hydrochloride monohydrate, R- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

365276-12-6

Product Name

6-((1,1'-Biphenyl)-4-ylmethoxy)-1,2,3,4-tetrahydro-N,N'-dimethyl-2-napthaleneethanamine hydrochloride monohydrate, R-

Molecular Formula

C27H34ClNO2

Molecular Weight

440 g/mol

IUPAC Name

N,N-dimethyl-2-[(2R)-6-[(4-phenylphenyl)methoxy]-1,2,3,4-tetrahydronaphthalen-2-yl]ethanamine;hydrate;hydrochloride

InChI

InChI=1S/C27H31NO.ClH.H2O/c1-28(2)17-16-21-8-13-26-19-27(15-14-25(26)18-21)29-20-22-9-11-24(12-10-22)23-6-4-3-5-7-23;;/h3-7,9-12,14-15,19,21H,8,13,16-18,20H2,1-2H3;1H;1H2/t21-;;/m0../s1

InChI Key

VBMPTAUGUUBFJK-FGJQBABTSA-N

Isomeric SMILES

CN(C)CC[C@@H]1CCC2=C(C1)C=CC(=C2)OCC3=CC=C(C=C3)C4=CC=CC=C4.O.Cl

SMILES

CN(C)CCC1CCC2=C(C1)C=CC(=C2)OCC3=CC=C(C=C3)C4=CC=CC=C4.O.Cl

Canonical SMILES

CN(C)CCC1CCC2=C(C1)C=CC(=C2)OCC3=CC=C(C=C3)C4=CC=CC=C4.O.Cl

synonyms

(R)-6-((1,1'-biphenyl)-4-ylmethoxy)-1,2,3,4-tetrahydro-N,N-dimethyl-2-naphthalene-ethan-amine hydrochloride monohydrate
(R)-6-((1,1'-biphenyl)-4-ylmethoxy)-1,2,3,4-tetrahydro-N,N-dimethyl-2-naphthaleneethanamine hydrochloride monohydrate
TAK-070

Origin of Product

United States

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